![molecular formula C24H25ClN4O4 B571872 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B571872.png)
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de RP 001 est un agoniste puissant et sélectif du récepteur 1 du sphingosine-1-phosphate (S1P1). Ce composé est connu pour sa haute affinité et sa spécificité, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les domaines de l'immunologie et de la pharmacologie. La structure chimique du chlorhydrate de RP 001 est caractérisée par sa formule moléculaire C24H25ClN4O4 et un poids moléculaire de 468,93 g/mol .
Mécanisme D'action
Target of Action
RP 001 hydrochloride is a potent agonist of S1P1 receptors . S1P1, also known as EDG1, is a G-protein coupled receptor that plays a crucial role in regulating cellular responses, including cell proliferation, survival, migration, and adhesion .
Mode of Action
RP 001 hydrochloride selectively interacts with S1P1 receptors, inducing their internalization and polyubiquitination . This interaction leads to changes in the receptor’s activity and influences downstream cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by RP 001 hydrochloride is the S1P/S1PR pathway . This pathway impacts multiple cellular functions, exerts anti-inflammatory and anti-apoptotic effects, promotes remyelination, and improves outcomes in several central nervous system (CNS) diseases .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RP 001 hydrochloride are not readily available, it’s known that the compound causes dose-dependent rapid lymphopenia with an EC50 of 0.03 mg/kg . This suggests that RP 001 hydrochloride is rapidly absorbed and distributed in the body, exerting its effects shortly after administration .
Result of Action
RP 001 hydrochloride elicits dose-dependent lymphopenia of CD4+ T cells and induces acute lymphopenia with rapid recovery to untreated levels . In addition, it has been found to improve neurological outcomes after subarachnoid hemorrhage by reducing inflammation . It also inhibits tertiary lymphoid tissue reactivation and hypersensitivity in the lung .
Analyse Biochimique
Biochemical Properties
RP 001 hydrochloride plays a significant role in biochemical reactions by acting as an agonist for the sphingosine-1-phosphate receptor 1 (S1P1). This compound interacts with the S1P1 receptor, inducing its internalization and polyubiquitination in a dose-dependent manner . The interaction between RP 001 hydrochloride and S1P1 is competitive with W146, a selective S1P1 antagonist . This interaction is crucial for modulating immune responses and has been shown to induce lymphopenia in mice .
Cellular Effects
RP 001 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, RP 001 hydrochloride reduces S1P1-EGFP expression ex vivo on lymphocytes in the isolated lymph node of Edg1eGFP/eGFP mice . Additionally, it inhibits the enlargement of B cell-rich tertiary lymphoid tissues and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis .
Molecular Mechanism
The molecular mechanism of RP 001 hydrochloride involves its binding interactions with the S1P1 receptor. By acting as an agonist, RP 001 hydrochloride induces the internalization and polyubiquitination of the S1P1 receptor . This process leads to the modulation of immune responses and the reduction of lymphocyte levels in the bloodstream. The compound’s ability to inhibit the reactivation of tertiary lymphoid tissues and reduce neutrophil accumulation further highlights its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RP 001 hydrochloride change over time. The compound has been shown to be stable under specific storage conditions, with a stability of up to four years when stored at -20°C . Over time, RP 001 hydrochloride induces dose-dependent lymphopenia in mice, with an EC50 of 0.03 mg/kg . Long-term studies have demonstrated its ability to reduce S1P1-EGFP expression ex vivo on lymphocytes .
Dosage Effects in Animal Models
The effects of RP 001 hydrochloride vary with different dosages in animal models. At low doses, the compound induces lymphopenia in mice, while higher doses result in more pronounced effects on immune responses . Toxic or adverse effects at high doses have not been extensively reported, but the compound’s ability to modulate immune responses suggests a potential for dose-dependent effects .
Metabolic Pathways
RP 001 hydrochloride is involved in metabolic pathways related to sphingosine-1-phosphate signaling. It interacts with the S1P1 receptor, leading to the modulation of immune responses and the reduction of lymphocyte levels . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role in sphingosine-1-phosphate signaling suggests potential interactions with other metabolic pathways .
Transport and Distribution
RP 001 hydrochloride is transported and distributed within cells and tissues through interactions with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the S1P1 receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact transporters or binding proteins involved in its distribution have not been extensively studied .
Subcellular Localization
The subcellular localization of RP 001 hydrochloride is primarily associated with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact targeting signals or post-translational modifications that direct RP 001 hydrochloride to specific compartments or organelles have not been extensively studied .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de RP 001 implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Les étapes clés incluent généralement :
Formation de la structure de base : La première étape consiste à construire la structure hétérocyclique de base par une série de réactions de condensation et de cyclisation.
Modifications des groupes fonctionnels : Les étapes suivantes impliquent l'introduction de divers groupes fonctionnels pour améliorer l'activité et la sélectivité du composé. Cela peut inclure des réactions d'halogénation, de nitration et d'estérification.
Formation finale du chlorhydrate : La dernière étape consiste à convertir la base libre en sa forme de sel de chlorhydrate, généralement obtenue en faisant réagir la base libre avec de l'acide chlorhydrique dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de chlorhydrate de RP 001 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela inclut :
Optimisation des conditions de réaction : Les procédés industriels impliquent souvent l'optimisation de la température, de la pression et des conditions du solvant pour maximiser le rendement et la pureté.
Techniques de purification : Des techniques de purification avancées telles que la recristallisation, la chromatographie et la distillation sont utilisées pour garantir la haute pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de RP 001 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les chlorures de sulfonyle sont utilisés dans diverses conditions, y compris des environnements acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, améliorant la polyvalence du composé dans les applications de recherche.
Applications De Recherche Scientifique
Le chlorhydrate de RP 001 a une large gamme d'applications dans la recherche scientifique :
Immunologie : Il est utilisé pour étudier le rôle du S1P1 dans le trafic et la fonction des cellules immunitaires.
Industrie : Dans l'industrie pharmaceutique, le chlorhydrate de RP 001 sert de composé de tête pour le développement de nouveaux médicaments ciblant les récepteurs S1P1.
Mécanisme d'action
Le chlorhydrate de RP 001 exerce ses effets en se liant sélectivement au récepteur S1P1 et en l'activant. Cette activation entraîne l'internalisation et la polyubiquitination du récepteur, conduisant finalement à sa dégradation . Les effets en aval comprennent la modulation du trafic des cellules immunitaires, la réduction du nombre de lymphocytes dans le sang et la modification de diverses voies de signalisation cellulaire. La haute spécificité du composé pour le S1P1 par rapport aux autres récepteurs du sphingosine-1-phosphate (S1P2-S1P5) souligne son utilité dans les applications de recherche ciblées .
Comparaison Avec Des Composés Similaires
Composés similaires
Fingolimod (FTY720) : Un autre agoniste du S1P1 utilisé dans le traitement de la sclérose en plaques. Contrairement au chlorhydrate de RP 001, le fingolimod est un promédicament qui nécessite une phosphorylation pour devenir actif.
Siponimod (BAF312) : Un agoniste sélectif du S1P1 et du S1P5 utilisé pour traiter la sclérose en plaques. Il a une demi-vie plus longue que le chlorhydrate de RP 001.
Ozanimod (RPC1063) : Un agoniste sélectif du S1P1 et du S1P5 avec des applications dans le traitement de la maladie inflammatoire de l'intestin et de la sclérose en plaques.
Unicité du chlorhydrate de RP 001
Le chlorhydrate de RP 001 est unique en raison de sa nature à courte durée d'action et de sa haute spécificité pour le S1P1. Son apparition rapide et ses effets réversibles en font un excellent outil pour étudier les réponses aiguës dans les systèmes biologiques . De plus, son activité minimale sur d'autres récepteurs du S1P réduit les effets hors cible, améliorant son utilité dans les études mécanistiques précises .
Propriétés
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
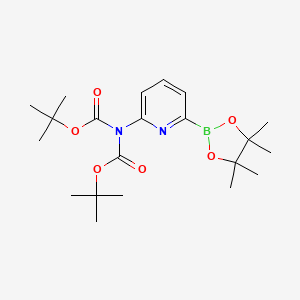


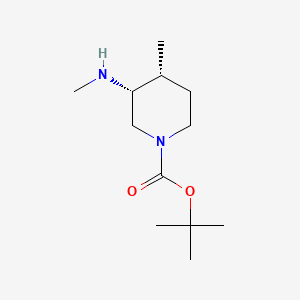

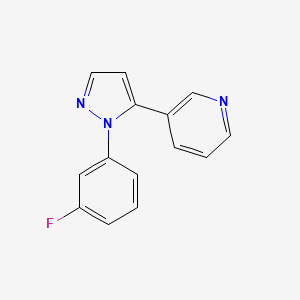
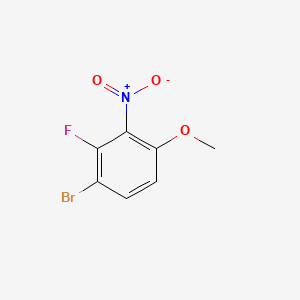
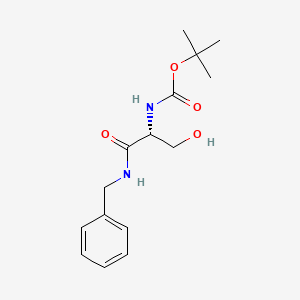
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)

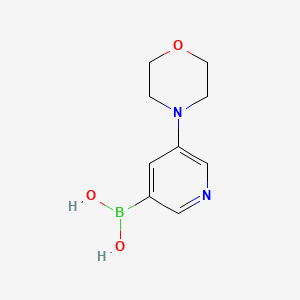
![3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline](/img/structure/B571807.png)

![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
